molecular formula C8H11NO B2560061 2-(5-methylpyridin-2-yl)ethan-1-ol CAS No. 71858-91-8

2-(5-methylpyridin-2-yl)ethan-1-ol

Cat. No.: B2560061
CAS No.: 71858-91-8
M. Wt: 137.182
InChI Key: ICXXXTMVYZOZRI-UHFFFAOYSA-N
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Description

2-(5-methylpyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C8H11NO. It is a derivative of pyridine, featuring a methyl group at the 5-position and an ethanol group at the 2-position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methylpyridin-2-yl)ethan-1-ol typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-methylpyridin-2-yl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-methylpyridin-2-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethanol group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyridine ring can participate in π-π interactions and coordinate with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(5-ethylpyridin-2-yl)ethan-1-ol: Similar structure but with an ethyl group instead of a methyl group.

    2-(6-methylpyridin-2-yl)ethan-1-ol: Methyl group at the 6-position instead of the 5-position.

    2-(2-methoxypyrimidin-5-yl)ethan-1-ol: Pyrimidine ring instead of pyridine.

Uniqueness

2-(5-methylpyridin-2-yl)ethan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both a methyl group and an ethanol group on the pyridine ring provides a distinct set of chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

2-(5-methylpyridin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-7-2-3-8(4-5-10)9-6-7/h2-3,6,10H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXXXTMVYZOZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71858-91-8
Record name 2-(5-methylpyridin-2-yl)ethan-1-ol
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